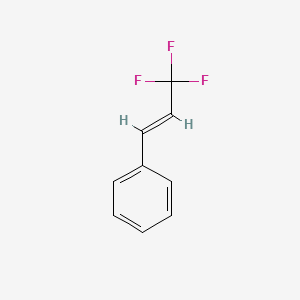![molecular formula C14H13N5O2 B14136079 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1119499-75-0](/img/structure/B14136079.png)
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
科学研究应用
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The triazolo-pyrimidine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits numerous biological activities, including acting as enzyme inhibitors.
Tris[1,2,4]triazolo[1,3,5]triazines: Utilized in the development of new materials and pharmaceuticals.
Uniqueness
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is unique due to its specific structure, which combines the triazole and pyrimidine rings with an amino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
1119499-75-0 |
|---|---|
分子式 |
C14H13N5O2 |
分子量 |
283.29 g/mol |
IUPAC 名称 |
3-[7-(4-aminophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H13N5O2/c15-10-3-1-9(2-4-10)11-7-8-16-14-17-12(18-19(11)14)5-6-13(20)21/h1-4,7-8H,5-6,15H2,(H,20,21) |
InChI 键 |
UFRDAHSABKRMPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)


![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

